Ethyl 4-methyl-2-({[4-(2-phenylpropan-2-yl)phenoxy]acetyl}amino)-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 4-METHYL-2-{2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-METHYL-2-{2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Phenylpropan-2-yl Group: This step involves the reaction of the thiazole derivative with 4-(2-phenylpropan-2-yl)phenol under suitable conditions to form the phenoxyacetamido group.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-METHYL-2-{2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiazole ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides, while nucleophilic substitution can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
ETHYL 4-METHYL-2-{2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Biological Studies: The compound can be used to study the interactions of thiazole derivatives with biological targets such as enzymes and receptors.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 4-METHYL-2-{2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The thiazole ring and the phenoxyacetamido group are likely to play key roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-METHYL-2-{2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE: can be compared with other thiazole derivatives such as:
Uniqueness
The uniqueness of ETHYL 4-METHYL-2-{2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ACETAMIDO}-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific structural features, such as the combination of the thiazole ring with the phenoxyacetamido group and the ethyl carboxylate ester. These features may confer unique biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
Molecular Formula |
C24H26N2O4S |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-[4-(2-phenylpropan-2-yl)phenoxy]acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H26N2O4S/c1-5-29-22(28)21-16(2)25-23(31-21)26-20(27)15-30-19-13-11-18(12-14-19)24(3,4)17-9-7-6-8-10-17/h6-14H,5,15H2,1-4H3,(H,25,26,27) |
InChI Key |
CZNOJTLOIDKFCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C3=CC=CC=C3)C |
Origin of Product |
United States |
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